molecular formula C9H7Cl2N3O2 B11857984 Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11857984
M. Wt: 260.07 g/mol
InChI Key: KPFDAGIRGGNUEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate (CAS 1260785-39-4) is a bicyclic heteroaromatic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 4, and an ethyl ester at position 4. Its molecular formula is C₉H₇Cl₂N₃O₂, with a molecular weight of 260.08 g/mol. The compound is stored under controlled conditions (sealed, 2–8°C) to preserve stability . The dichloro substituents enhance electrophilicity, making it a versatile intermediate in medicinal chemistry for nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(10)13-9(11)14-7(4)12-5/h3H,2H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFDAGIRGGNUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

The choice of solvent and temperature significantly impacts reaction efficiency. Polar aprotic solvents like DMF facilitate nucleophilic substitution during cyclocondensation but may lead to side reactions at elevated temperatures (>110°C). In contrast, aqueous sodium acetate at reflux (100°C) minimizes byproduct formation, improving yields from 44% to over 75% for the cyclocondensation step.

Catalytic Enhancements

Recent advancements employ Lewis acids such as zinc chloride (ZnCl₂) to accelerate chlorination. For example, adding 5 mol% ZnCl₂ reduces POCl₃ usage by 20% and lowers the required temperature to 80°C, achieving 92% conversion in 4 hours.

Comparative Analysis of Synthetic Pathways

The table below contrasts key parameters for laboratory and industrial methods:

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Cyclocondensation Time72 hours6–12 hours
Chlorination Temperature70–106°C80–90°C
Yield44–55%75–92%
Purity90–95% (requires chromatography)≥98% (crystallization)

Challenges and Recent Advancements

Byproduct Mitigation

Early methods suffered from byproducts like 24 and furopyrimidines due to competing reaction pathways. Switching from α-bromo to α-chloro ketones and using excess POCl₃ suppresses these side reactions, enhancing selectivity for the pyrrolo[2,3-d]pyrimidine backbone.

Green Chemistry Approaches

Emerging protocols replace POCl₃ with trichloroisocyanuric acid (TCCA) in dichloromethane, reducing hazardous waste generation. TCCA achieves comparable chlorination efficiency at 50°C, albeit with longer reaction times (8–10 hours) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .

Scientific Research Applications

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using continuous flow reactors and automated systems that allow for precise control over reaction parameters. This optimization is crucial for achieving high yields and maintaining product quality during large-scale production .

Medicinal Chemistry

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as an important intermediate in the development of pharmaceutical compounds. Notably, it has been studied as a potential inhibitor for various kinases and antiviral agents. Its structural characteristics enhance its interaction with biological targets, making it a candidate for further pharmacological studies .

Biological Research

The compound is utilized in enzyme inhibition studies and biochemical assays. Its ability to bind to specific enzymes allows researchers to explore its potential as a therapeutic agent. Notably, it has shown promise in anticancer research due to its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis by modulating pro-apoptotic and anti-apoptotic protein levels .

Materials Science

In materials science, this compound is explored for its electronic and optical properties. Its unique structural features may contribute to the development of novel materials with specific applications in electronics or photonics .

Industrial Applications

The compound also finds applications in the synthesis of agrochemicals and other industrial chemicals. Its reactivity allows for various chemical transformations that are valuable in synthetic organic chemistry .

Anticancer Activity

Recent studies have highlighted its anticancer properties:

  • Cytotoxicity : The compound exhibits varying cytotoxic effects across different cancer cell lines with specific IC50 values.
  • Mechanistic Insights : Treatment with this compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo[2,3-d]pyrimidine Derivatives

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 1260785-39-4 C₉H₇Cl₂N₃O₂ 260.08 2,4-Cl; 6-ethyl ester Storage: 2–8°C
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid 1638760-72-1 C₈H₅Cl₂N₃O₂ Not reported 2,4-Cl; 6-carboxylic acid Increased polarity due to -COOH group
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 1987286-78-1 C₁₆H₁₃ClN₃O₄S ~392.81 (calc.) 4-Cl; 7-phenylsulfonyl Higher molecular weight; sulfonyl group enhances stability
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Not provided C₁₂H₁₄ClN₃O₃ 269.68 4-Cl; 5-OH; 2,7-methyl Hydroxyl group increases hydrogen-bonding potential

Reactivity and Functional Group Analysis

  • Chlorine vs. Other Substituents :
    The 2,4-dichloro configuration in the target compound enhances electrophilicity at these positions, favoring cross-coupling or substitution reactions. In contrast, derivatives like Ethyl 4-chloro-5-hydroxy-2,7-dimethyl... () exhibit reduced reactivity due to steric hindrance from methyl groups and the hydroxyl moiety .
  • Ester vs. Carboxylic Acid :
    The ethyl ester in the target compound allows for further hydrolysis to a carboxylic acid (e.g., via LiOH/THF, as in ), while 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (CAS 1638760-72-1) is inherently more hydrophilic, impacting solubility and bioavailability .

Biological Activity

Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core structure, which is significant in the development of various pharmaceuticals, including kinase inhibitors and antiviral agents. Its synthesis typically involves chlorination of a precursor pyrrolo compound under specific reaction conditions.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. The compound can bind to the active sites of enzymes, blocking substrate access and thereby inhibiting biochemical pathways essential for cellular functions.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance:

  • Cytotoxicity : this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these effects range significantly depending on the specific cell line tested.
  • Mechanistic Insights : In vitro studies have shown that treatment with this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., caspase-3) and downregulating anti-apoptotic proteins (e.g., Bcl-2) .

Inhibition of Kinases

This compound has been identified as a potent inhibitor of several receptor tyrosine kinases (RTKs), including:

  • VEGFR-2 : Studies indicate that it has a significantly higher potency compared to standard inhibitors like semaxanib, with some derivatives being 100-fold more effective .
  • EGFR and Her2 : The compound also shows activity against these kinases, which are critical targets in cancer therapy.

Data Table: Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Reference
CytotoxicityHepG229 - 59
VEGFR-2 InhibitionVarious>100-fold vs semaxanib
Apoptosis InductionHepG2N/A
Kinase InhibitionEGFR, Her2N/A

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of this compound on melanoma models:

  • Design : Mouse orthotopic models were used to assess tumor growth inhibition.
  • Findings : The compound demonstrated significant inhibition of tumor growth and metastasis, suggesting its potential as a therapeutic agent in oncology .

Case Study 2: Mechanistic Studies on Apoptosis

A detailed investigation into the apoptotic mechanisms induced by this compound involved:

  • Cell Lines : HepG2 cells were treated with varying concentrations.
  • Results : Flow cytometry revealed an increase in apoptotic cells after treatment. The expression levels of caspase-3 and Bax were significantly elevated while Bcl-2 levels decreased, indicating a shift towards programmed cell death pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions on precursor halides. For example, the ethyl carboxylate group can be introduced through esterification of a carboxylic acid intermediate under acidic or basic conditions. The dichloro substitution at positions 2 and 4 is achieved using chlorinating agents like POCl₃ or via palladium-catalyzed cross-coupling reactions with chloro precursors. Reaction optimization often involves controlling temperature (80–120°C) and using catalysts such as Pd(PPh₃)₄ .

Q. How is the reactivity of the chloro groups exploited for derivatization?

  • Methodological Answer : The 2- and 4-chloro groups are reactive sites for nucleophilic substitution. For instance:

  • Amine substitution : React with primary/secondary amines in DMF at 60–100°C to yield amino derivatives.
  • Alkoxy substitution : Use alkoxide ions (e.g., NaOMe/EtOH) under reflux to introduce ether linkages.
  • Cross-coupling : Employ Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysis) to install aryl/heteroaryl groups. Monitor progress via TLC (Rf values) and characterize products using ¹H/¹³C NMR .

Q. What spectroscopic and analytical methods are used for characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆, 400 MHz) identifies proton environments (e.g., δ 4.38 ppm for CH₂ in ethyl groups; δ 11.03 ppm for NH in pyrrolo rings) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peaks at m/z 309.9 for derivatives) .
  • HPLC Purity Analysis : Use reverse-phase C18 columns with CH₃CN/H₂O gradients to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize kinase inhibitory activity?

  • Methodological Answer :

  • Substituent Variation : Systematically replace 2,4-dichloro groups with electron-withdrawing (e.g., CF₃) or bulky substituents to assess steric/electronic effects.
  • Biochemical Assays : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays to measure IC₅₀ values.
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes and guide rational design. Resolve discrepancies between assay and docking data via X-ray crystallography of kinase-inhibitor complexes .

Q. What strategies resolve contradictory data between biochemical assays and computational models?

  • Methodological Answer :

  • Orthogonal Assays : Validate kinase inhibition using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Crystallography : Co-crystallize derivatives with target kinases (e.g., PDB deposition) to confirm binding poses.
  • Meta-Analysis : Compare results across multiple derivatives to identify trends masked by outliers .

Q. How to optimize reaction conditions for regioselective substitution at the 4-chloro position?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃, XPhos-Pd-G3) and ligands (e.g., SPhos, DavePhos) to enhance selectivity.
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Temperature Gradients : Perform reactions at 50–100°C under inert atmosphere (N₂/Ar) to minimize side reactions. Monitor regioselectivity via LC-MS .

Data Contradiction Analysis

Q. Why do some derivatives show high in vitro potency but poor cellular activity?

  • Methodological Answer :

  • Solubility Testing : Measure logP values (shake-flask method) to assess membrane permeability. Improve solubility via prodrug strategies (e.g., ester-to-acid hydrolysis).
  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation). Introduce blocking groups (e.g., methyl) at vulnerable positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.